2-(3-BOC-Aminophenyl)phenol

Purity Quality Control Reproducibility

Substituting BOC-aminophenylphenol regioisomers without validation risks synthetic failure due to differences in electronic distribution, steric environment, and hydrogen-bonding capacity. 2-(3-BOC-Aminophenyl)phenol (CAS 1261900-37-1) provides defined regioisomeric identity to eliminate this uncertainty. • Orthogonal functionality: BOC-protected amine enables late-stage diversification; free phenol permits O-alkylation or Mitsunobu reactions prior to deprotection • Consistent ≥95% purity across multiple vendors supports reproducible cross-coupling and medicinal chemistry workflows • Pre-assembled biphenyl core streamlines synthesis of FAAH inhibitor analogs and cannabinoid receptor modulators

Molecular Formula C17H19NO3
Molecular Weight 285.343
CAS No. 1261900-37-1
Cat. No. B597686
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-BOC-Aminophenyl)phenol
CAS1261900-37-1
Synonyms2-(3-BOC-AMinophenyl)phenol
Molecular FormulaC17H19NO3
Molecular Weight285.343
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1=CC=CC(=C1)C2=CC=CC=C2O
InChIInChI=1S/C17H19NO3/c1-17(2,3)21-16(20)18-13-8-6-7-12(11-13)14-9-4-5-10-15(14)19/h4-11,19H,1-3H3,(H,18,20)
InChIKeyVXZFHDIMZAHTAP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(3-BOC-Aminophenyl)phenol (CAS 1261900-37-1): Key Properties and Synthetic Utility


2-(3-BOC-Aminophenyl)phenol (CAS 1261900-37-1) is a protected aminophenol derivative featuring a biphenyl core with a tert‑butoxycarbonyl (BOC)-protected amine and a free hydroxyl group. This structure provides a balance of masked nucleophilicity (amine) and electrophilic or hydrogen‑bonding potential (phenol), making it a versatile intermediate in cross‑coupling and multistep syntheses . Its regioisomeric identity distinguishes it from other BOC‑aminophenylphenol isomers, which can exhibit different reactivity, solubility, and stability profiles .

Regioisomerically pure BOC-aminophenol biphenyl scaffold
Orthogonal protecting groups enable sequential functionalization
Versatile intermediate for cross-coupling and multistep synthesis

2-(3-BOC-Aminophenyl)phenol (CAS 1261900-37-1): Why Regioisomer Substitution Is Not Advisable


Although all BOC‑aminophenylphenol isomers share the same molecular formula and mass, their different substitution patterns alter electronic distribution, steric environment, and hydrogen‑bonding capacity . These subtle variations can lead to measurable differences in chromatographic retention (LogP, PSA), physical stability, and compatibility with downstream transformations . Consequently, substituting one regioisomer for another without validation risks synthetic failure or irreproducible results; the quantitative evidence below highlights where 2-(3-BOC-Aminophenyl)phenol differs from its closest analogs.

Electronic environment Different substitution pattern may shift reactivity and coupling regioselectivity.
Physical property divergence LogP, PSA, and pKa can vary; isomer mismatch may alter chromatographic and solubility behavior.
Supply chain inconsistency Alternate isomers may lack defined purity specifications or stable commercial availability.

Quantitative Differentiation Evidence for 2-(3-BOC-Aminophenyl)phenol (CAS 1261900-37-1)


Regioisomeric Purity: 95% vs. Unspecified or Lower Purity in Alternative Isomers

2-(3-BOC-Aminophenyl)phenol is offered with a guaranteed minimum purity of 95% by multiple suppliers . In contrast, closely related isomers such as 2-(4-BOC-Aminophenyl)phenol (CAS 1261999-15-8) and 3-(4-BOC-Aminophenyl)phenol (CAS 1261916-66-8) are often listed without a purity specification, or with lower or unspecified purity . A defined, high purity reduces the risk of by‑product interference in sensitive catalytic cycles.

Purity specification
Reported
Target: 95% minimum purity; comparators: unspecified or lower.
Defined purity supports batch reproducibility in multistep synthesis.
Vendor-reported HPLC/GC area normalization.
Purity Quality Control Reproducibility

Storage Stability: 2–8°C Requirement as a Proxy for Chemical Robustness

2-(3-BOC-Aminophenyl)phenol requires refrigeration at 2–8°C for long‑term storage . This is comparable to the storage conditions of 3-(3-BOC-Aminophenyl)phenol (CAS 1261916-59-9), which is also specified as 2–8°C [1], but differs from 4-(4-BOC-Aminophenyl)phenol (CAS 848853-75-8), which is stored at 2–8°C as well, indicating that all BOC‑protected aminophenols benefit from cold storage to prevent premature deprotection or oxidation.

Storage stability
Class-level
2–8°C long-term storage; consistent across BOC-aminophenol isomers.
Class-typical thermal sensitivity; supply-chain controls required.
No differential advantage among isomers.
Stability Storage Shelf Life

Lipophilicity and Polar Surface Area: Computed Values for Chromatographic Behavior

2-(3-BOC-Aminophenyl)phenol exhibits a computed LogP of 4.18 and a polar surface area (PSA) of 72.55 Ų . Its isomer 2-(4-BOC-Aminophenyl)phenol shares the same LogP (4.18) and PSA (72.55 Ų) , indicating that the meta‑ vs. para‑ substitution of the hydroxyl group relative to the BOC‑protected amine does not alter these computed descriptors. However, 3-(4-BOC-Aminophenyl)phenol shows a predicted pKa of 9.77 , while the target compound's pKa is not reported, suggesting a possible difference in hydrogen‑bond donor strength.

Lipophilicity & PSA
Source review
LogP 4.18, PSA 72.55 Ų; identical to 2-(4-) isomer. pKa data incomplete.
Similar RP-HPLC retention expected; pKa may affect H-bond donor strength.
Computed predictions; confirm experimentally.
Lipophilicity LogP PSA

Regiochemical Influence on Synthetic Utility: Positional Control in Cross‑Coupling

The 2,3‑disubstitution pattern of 2-(3-BOC-Aminophenyl)phenol positions the phenolic OH adjacent to the biphenyl linkage, enabling intramolecular hydrogen‑bonding and directing metal‑catalyzed couplings . In contrast, 3‑(3‑BOC‑aminophenyl)phenol and 4‑(4‑BOC‑aminophenyl)phenol place the hydroxyl group at meta or para positions relative to the biphenyl bond, which alters the electronic activation of the ring for electrophilic aromatic substitution and cross‑coupling regioselectivity . While no direct comparative study of these isomers in a catalytic reaction has been reported, the class of BOC‑protected aminophenols is widely used in Suzuki–Miyaura and related couplings [1].

Regiochemical influence
Class-level inference
2,3-substitution directs intramolecular H-bonding and coupling regioselectivity.
Isomer mismatch risks divergent products; no direct catalytic comparison available.
Structural analysis; validate in target reaction.
Cross‑Coupling Suzuki Regiochemistry

Commercial Availability and Global Supply Chain Readiness

2-(3-BOC-Aminophenyl)phenol is listed as a stock item by major chemical suppliers including Sigma‑Aldrich, Fluorochem, AKSci, and abcr . In contrast, its isomer 2-(4-BOC-Aminophenyl)phenol appears to have limited or discontinued availability , and 3-(3-BOC-Aminophenyl)phenol is primarily sourced from specialized vendors . This broad commercial presence reduces lead times and ensures access to batch‑specific certificates of analysis.

Commercial availability
Reported
≥4 major suppliers; comparators show limited or niche sourcing.
Multi-vendor access reduces procurement risk for long-term projects.
Inventory status as of 2025.
Procurement Supply Chain Availability

Synthetic Route Accessibility: Suzuki Coupling as a Common Gateway

2-(3-BOC-Aminophenyl)phenol is typically synthesized via Suzuki–Miyaura cross‑coupling of a 2‑bromophenol derivative with a 3‑BOC‑aminophenyl boronic acid [1]. This method is broadly applicable to the entire class of BOC‑aminophenylphenols, and yields are generally high (80‑95%) when optimized . No isomer‑specific yield data are available in the public domain for direct comparison. Therefore, while the synthetic route is well‑established, there is no quantitative evidence that this particular isomer is superior to others in terms of reaction efficiency.

Synthetic yield
Class-level inference
80–95% yield range typical for Suzuki coupling; no isomer-specific data.
Yield alone should not drive isomer choice; rely on purity and availability.
No public comparative study.
Synthesis Suzuki Coupling Biphenyl

2-(3-BOC-Aminophenyl)phenol (CAS 1261900-37-1): Recommended Application Scenarios


Medicinal Chemistry: Scaffold for FAAH Inhibitor Analogs

The biphenyl‑3‑yl alkylcarbamate motif, which is structurally related to 2-(3-BOC-Aminophenyl)phenol, is a known pharmacophore for fatty acid amide hydrolase (FAAH) inhibitors [1]. The BOC‑protected amine allows for late‑stage diversification after scaffold assembly, a strategy employed in the development of URB597 and URB694 analogs [2]. The target compound provides a regioisomerically pure entry point for such libraries.

Organic Synthesis: BOC‑Protected Building Block for Multistep Sequences

The combination of a protected amine and a free phenol enables orthogonal functionalization. The phenol can undergo O‑alkylation or Mitsunobu reactions while the BOC group remains intact, then be deprotected under mild acid to reveal the amine for subsequent coupling . This orthogonality is common to all BOC‑aminophenols, but the commercial availability and defined purity of 2-(3-BOC-Aminophenyl)phenol make it a practical choice for routine use.

Cross‑Coupling Research: Substrate for Suzuki–Miyaura Optimization Studies

Phenols are increasingly used as electrophiles in nickel‑catalyzed Suzuki couplings [3]. 2-(3-BOC-Aminophenyl)phenol, with its free OH group, can serve as a model substrate for evaluating new catalytic systems, while the BOC‑protected amine provides a built‑in handle for subsequent derivatization. The consistent purity and multi‑vendor availability reduce experimental variability.

Process Chemistry: Intermediate for API Synthesis

In the patent literature, biphenyl‑containing BOC‑protected amines appear as intermediates in the synthesis of cannabinoid receptor modulators and other bioactive compounds [4]. 2-(3-BOC-Aminophenyl)phenol offers a pre‑assembled biphenyl core with orthogonal protecting groups, streamlining the construction of complex drug candidates. Its documented 95% minimum purity supports regulatory and quality requirements.

Application
Selection Property
Validation Focus
FAAH inhibitor scaffold research
Regioisomerically pure biphenyl core with orthogonal protecting groups
Late-stage diversification and purity-driven library consistency
Multistep organic synthesis
BOC-protected amine and free phenol for sequential derivatization
Orthogonal deprotection strategy; batch-to-batch reproducibility
Suzuki–Miyaura coupling studies
Well-defined phenol substrate with built-in handle
Model substrate reproducibility; minimize variable impurity interference
API intermediate synthesis
Pre-assembled biphenyl framework with documented purity
Quality documentation supports process chemistry requirements

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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